molecular formula C24H29NO3 B2959570 1'-(adamantane-1-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one CAS No. 877810-66-7

1'-(adamantane-1-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one

Cat. No.: B2959570
CAS No.: 877810-66-7
M. Wt: 379.5
InChI Key: DUWNFJHCDDQJQD-UHFFFAOYSA-N
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Description

The compound 1'-(adamantane-1-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one is a spirocyclic molecule featuring a benzopyranone core fused to a piperidine ring, with an adamantane-1-carbonyl substituent at the 1'-position. The adamantane moiety is notable for its rigid, lipophilic structure, which enhances metabolic stability and binding affinity in therapeutic contexts .

Properties

IUPAC Name

1'-(adamantane-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3/c26-20-15-24(28-21-4-2-1-3-19(20)21)5-7-25(8-6-24)22(27)23-12-16-9-17(13-23)11-18(10-16)14-23/h1-4,16-18H,5-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWNFJHCDDQJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(adamantane-1-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1’-(Adamantane-1-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1’-(adamantane-1-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the benzopyran and piperidine rings may interact with specific biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s adamantane-1-carbonyl group distinguishes it from other spiro[chroman-2,4'-piperidine]-4-one derivatives. Key analogs include:

(a) 1'-(2-Methylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
  • Substituent: 2-Methylbenzoyl (C21H21NO3, MW 335.40)
  • CAS : 877810-67-8
  • Properties: The benzoyl group introduces aromaticity and moderate lipophilicity. Commercial availability (purity 90%) is noted at $850/25mg .
  • Comparison : The adamantane group in the target compound offers greater steric bulk and rigidity, which may improve target selectivity but reduce solubility compared to the benzoyl analog.
(b) 1'-Acetyl-7-hydroxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
  • Substituent: Acetyl (C15H17NO4, MW 275.31)
  • CAS : 924775-34-8
  • Purity is 95% .
  • Comparison : The adamantane-carbonyl group in the target compound likely confers higher enzymatic resistance and prolonged half-life.
(c) Spiro[chroman-2,4'-piperidine] (Base Structure)
  • Substituent: None (C13H15NO, MW 201.27)
  • CAS : 147372-85-8
  • Properties : This unsubstituted base structure is used as a scaffold for further derivatization. Purity 95%, priced at $5,033.70/1g .
  • Comparison : The absence of a substituent simplifies synthesis but limits bioactivity.

Physicochemical and Pharmacological Properties

Property Target Compound (Adamantane) 2-Methylbenzoyl Analog Acetyl-7-hydroxy Analog Base Structure
Molecular Weight ~377.48 (estimated) 335.40 275.31 201.27
LogP (Predicted) High (adamantane lipophilicity) Moderate (benzoyl group) Low (acetyl group) Low
Solubility Likely poor Moderate High High
Metabolic Stability High Moderate Low Low
Price (per 25mg) Estimated >$1,000 $850 Not available N/A
  • Adamantane Impact : The adamantane group significantly increases molecular weight and logP, favoring blood-brain barrier penetration but complicating formulation .

Biological Activity

1'-(Adamantane-1-carbonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one is a complex organic compound notable for its unique structural features that combine adamantane, benzopyran, and piperidine moieties. Its potential biological activities have drawn attention in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into three main components:

  • Adamantane Moiety : Known for enhancing stability and bioavailability.
  • Benzopyran Ring : Associated with various biological activities, including antioxidant and anti-inflammatory effects.
  • Piperidine Ring : Often involved in interactions with neurotransmitter systems.
PropertyValue
IUPAC Name1'-(adamantane-1-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Molecular FormulaC24H29NO3
CAS Number877810-66-7
Molecular Weight393.49 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exert its effects through:

  • Enzyme Inhibition : Potential to inhibit specific enzymes linked to disease pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological functions.

Therapeutic Potential

Research indicates several therapeutic applications for this compound:

  • Antioxidant Activity : The benzopyran component is known for its antioxidant properties, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Potential to reduce inflammation by modulating inflammatory pathways.
  • Neuroprotective Effects : Possible applications in neurodegenerative diseases due to its interaction with neurotransmitter systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antioxidant Study : A study demonstrated that derivatives of benzopyran exhibit significant antioxidant activity, suggesting that the compound may similarly protect against oxidative damage .
  • Anti-inflammatory Research : Research indicated that compounds with spirocyclic structures can inhibit pro-inflammatory cytokines, supporting the potential anti-inflammatory effects of this compound .
  • Neuropharmacological Studies : Investigations into related compounds suggest potential neuroprotective properties through modulation of dopaminergic pathways .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acidAdamantane derivativeAnti-inflammatory
1-(Adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thioureaAdamantane derivativeAnticancer

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